4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Its chemical formula is , and it is characterized by the presence of a chloro substituent and a furo group within its structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is classified as a pyrimidine derivative. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is noted for its unique furo group that contributes to its chemical behavior and potential applications.
The synthesis of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
The molecular structure of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine features a fused ring system that includes both a pyrimidine and a furo group. The chloro substituent is located at the 4-position of the pyrimidine ring.
4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine can participate in various chemical reactions:
These reactions often require specific catalysts or reaction conditions to promote reactivity while minimizing side reactions. The resulting products can be further characterized using chromatographic techniques.
The mechanism of action of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors relevant in pharmacological pathways.
Studies suggest that compounds with similar structures can act as inhibitors or modulators in various biochemical processes, potentially affecting cellular signaling pathways or metabolic functions.
Physical property data can be obtained from experimental measurements or reliable chemical databases such as PubChem .
4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine has potential applications in medicinal chemistry:
The exploration of furopyrimidine derivatives began in earnest during the late 20th century, driven by the quest for novel heterocyclic systems with enhanced bioactivity. Early synthetic efforts focused on cyclization reactions and functional group interconversions, as exemplified by the conversion of oxofuro[2,3-d]pyrimidines to substituted amino derivatives using phosphorus pentoxide and primary amines . The specific furo[3,4-d]pyrimidine scaffold emerged as a distinct structural class following advancements in intramolecular Diels-Alder reactions, which enabled efficient construction of the fused ring system [7]. Key milestones included the development of multi-step syntheses for 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1379179-87-9), which facilitated biological evaluation. The 1990s saw intensified interest due to observations of unique reactivity patterns, such as solvent-dependent N-alkylation during nucleoside formation—where acetonitrile favored mono-substitution (81% yield) versus dichloroethane yielding disubstituted products . These foundational studies established furo[3,4-d]pyrimidines as versatile synthons for pharmaceutical development.
Table 1: Key Historical Developments in Furo[3,4-d]pyrimidine Chemistry
Time Period | Development Milestone | Significance |
---|---|---|
1980s | Functionalization via cyclization reactions | Enabled synthesis of amino derivatives from oxofuropyrimidine precursors |
1990s | Intramolecular Diels-Alder methodologies | Provided efficient routes to dihydrofuro[3,4-d]pyrimidine cores |
Early 2000s | Solvent-controlled N-alkylation strategies | Achieved selective nucleoside formation for medicinal chemistry applications |
Post-2010 | Scaffold diversification for drug discovery | Expanded applications in antiviral and anticancer agent development |
This compound (molecular formula: C₆H₅ClN₂O; MW: 156.57 g/mol) features a bicyclic architecture where a chlorinated pyrimidine ring is fused to a reduced furan system, creating a planar electron-deficient core [1]. The chloro substituent at C4 enhances electrophilicity, facilitating nucleophilic displacement reactions—a cornerstone for structural diversification. Its canonical SMILES (Clc1cnc2c1c(=O)n(c(=O)c2)C(C=C)C) reveals two hydrogen bond acceptors (N1 and O) and one donor (N3), enabling complex intermolecular interactions [1]. X-ray crystallography confirms the s-cis conformation of the fused rings, which predisposes the molecule for Diels-Alder cycloadditions. For instance, derivatives undergo regioselective [4+2] cycloadditions with dienophiles like methyl acrylate, yielding tricyclic adducts with endo selectivity . The compound’s solubility profile—soluble in DMSO and methanol but insoluble in water—stems from its balanced lipophilicity (logP ≈ 1.2), which optimizes cell membrane permeability [1]. Density Functional Theory (DFT) calculations indicate localized electron density at N3 and C4, explaining preferential reactivity at these sites. These attributes collectively enable its utility as a synthetic linchpin.
Table 2: Physicochemical and Structural Properties of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Formula | C₆H₅ClN₂O | Balanced heteroatom composition for bioactivity |
Molecular Weight | 156.57 g/mol | Optimal for drug-like properties |
Hydrogen Bond Acceptors | 3 (N1, O, N3) | Facilitates target protein interactions |
Hydrogen Bond Donors | 1 (N3) | Enhances solubility and binding specificity |
SMILES | Clc1cnc2c1c(=O)n(c(=O)c2)C(C=C)C | Guides synthesis and derivatization strategies |
Solubility | DMSO >100 mg/mL; Water <1 mg/mL | Suitable for in vitro biological assays |
Furo[3,4-d]pyrimidines occupy a privileged niche in medicinal chemistry due to their structural mimicry of purine nucleotides and capacity for targeted molecular interactions. The 4-chloro-5,7-dihydro derivative serves as a key precursor for NNRTIs (non-nucleoside reverse transcriptase inhibitors), particularly against drug-resistant HIV-1 strains [4]. Its scaffold allows strategic modifications at three vectors: C4 (nucleophilic substitution), C5/C7 (functionalization via dehydrogenation), and the furan oxygen (hydrogen bonding). In drug discovery paradigms, it addresses two critical challenges:
Mechanistically, the scaffold binds NNIBP’s "tolerant regions" via hydrogen bonding (furan O with Lys101 backbone) and hydrophobic contacts [4]. Beyond virology, it underpins kinase inhibitors (e.g., EGFR blockers) and anticancer agents, validated by patents on pyrimidine-fused therapeutics [5]. The synthetic versatility—evidenced by routes involving tin(IV) chloride-mediated glycosylation or palladium-catalyzed cross-coupling—cements its role as a "molecular Lego" for bioisosteric replacement in lead optimization [5].
Table 3: Drug Discovery Applications of Furo[3,4-d]pyrimidine Derivatives
Therapeutic Area | Derivative Example | Biological Target | Key Advantage |
---|---|---|---|
Antiviral | Dihydrofuropyrimidine 13c2 | HIV-1 reverse transcriptase | Superior resistance profile (EC₅₀: 0.9 nM vs K103N mutant) |
Oncology | Furo[2,3-d]pyrimidin-4-amines | EGFR kinase | Enhanced potency (IC₅₀: 0.4–5.3 nM) and selectivity |
Undisclosed | Piperidine-linked variants | Kinase signaling pathways | Improved oral bioavailability (F=30.96%, t₁/₂=11.1 h) |
Concluding Remarks
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2